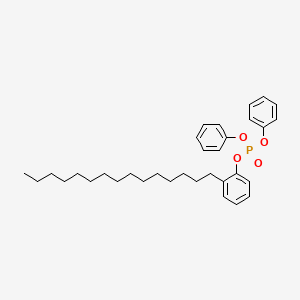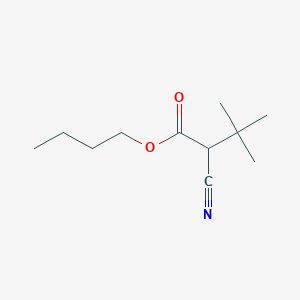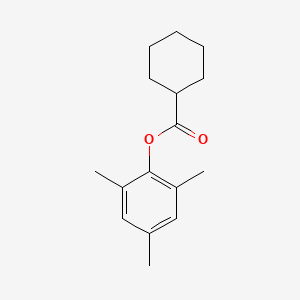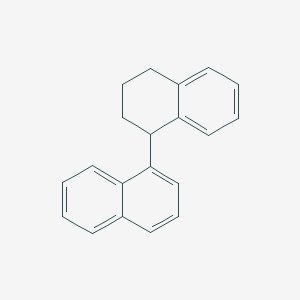![molecular formula C19H30N4O4Si B12570076 (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is a complex organosilane compound that combines the properties of both silane and pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide typically involves a multi-step process. One common method starts with the reaction of 3-(2-pyridyl)-1-pyrazole with 3-chloropropyltriethoxysilane under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The ethoxy groups can be replaced by nucleophiles such as amines or thiols.
Hydrolysis and Condensation: The silane moiety can hydrolyze in the presence of water, leading to the formation of silanols, which can further condense to form siloxane bonds.
Coordination Chemistry: The pyridyl and pyrazolyl groups can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols under basic or neutral conditions.
Hydrolysis and Condensation: Water or aqueous solutions, often catalyzed by acids or bases.
Coordination Chemistry: Metal salts such as copper(II) chloride or palladium(II) acetate in organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or ethers.
Siloxane Polymers: Resulting from hydrolysis and condensation reactions.
Metal Complexes: Coordination compounds with various metal ions.
科学研究应用
Chemistry
In chemistry, (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes can be used as catalysts in organic synthesis or as materials for electronic applications.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It can also be used in the development of biosensors due to its ability to form stable films on various substrates.
Medicine
In medicine, the compound’s ability to form metal complexes can be exploited for diagnostic imaging or as therapeutic agents. For example, complexes with radioactive metals can be used in imaging techniques such as PET scans.
Industry
Industrially, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form strong bonds with both organic and inorganic materials makes it valuable in the development of hybrid materials.
作用机制
The mechanism of action of (3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide largely depends on its application. In coordination chemistry, it acts as a ligand, donating electron pairs to metal ions to form stable complexes. In surface modification, the silane moiety reacts with hydroxyl groups on surfaces, forming covalent bonds that enhance adhesion and stability.
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but with an amino group instead of the pyrazolyl group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of the pyrazolyl group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group instead of the pyrazolyl group.
Uniqueness
(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide is unique due to the presence of both the silane and pyrazolyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one functional group.
属性
分子式 |
C19H30N4O4Si |
|---|---|
分子量 |
406.6 g/mol |
IUPAC 名称 |
2-(3-pyridin-2-ylpyrazol-1-yl)-N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C19H30N4O4Si/c1-4-25-28(26-5-2,27-6-3)15-9-13-21-19(24)16-23-14-11-18(22-23)17-10-7-8-12-20-17/h7-8,10-12,14H,4-6,9,13,15-16H2,1-3H3,(H,21,24) |
InChI 键 |
KSNFSCWHZIHCDH-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)CN1C=CC(=N1)C2=CC=CC=N2)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)

![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)


![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)




